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Compound of Interest

Compound Name: Pyridin-4-YL-methanethiol

Cat. No.: B154844 Get Quote

Pyridin-4-yl-methanethiol, also known as 4-(mercaptomethyl)pyridine or 4-picolyl mercaptan,

is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, which

combines the aromatic pyridine ring with a nucleophilic thiol group, makes it a highly versatile

reagent for constructing more complex molecules. It serves as a key component in the

synthesis of pharmaceuticals and agrochemicals, where the pyridine moiety can influence

solubility and biological target interaction, while the thiol group provides a reactive handle for

covalent bond formation.[1][3] This guide offers a detailed exploration of the primary synthetic

protocols for Pyridin-4-yl-methanethiol, focusing on the underlying chemical principles, step-

by-step methodologies, and practical considerations for researchers in drug development and

chemical synthesis.

Physicochemical Properties
A summary of key properties for Pyridin-4-yl-methanethiol is essential for its handling,

purification, and characterization.
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Property Value Source

Molecular Formula C₆H₇NS [1][4]

Molecular Weight 125.19 g/mol [1][4]

Appearance
Colorless to slightly yellow

liquid
[1]

Boiling Point 109-111 °C (at 8 Torr) [1][5]

Density (Predicted) 1.107 ± 0.06 g/cm³ [1][5]

pKa (Predicted) 8.25 ± 0.10 [5]

Core Synthesis Methodology: Nucleophilic
Substitution
The most direct and widely employed strategy for synthesizing Pyridin-4-yl-methanethiol is
through the nucleophilic substitution of a suitable 4-pyridylmethyl halide. This approach is

favored due to the commercial availability of the starting materials and the straightforward

nature of the SN2 reaction mechanism.

Protocol 1: Synthesis via Isothiouronium Salt
Intermediate
This method is often preferred as it utilizes thiourea, an inexpensive and stable sulfur source,

which effectively prevents the formation of the corresponding dialkyl sulfide byproduct that can

occur when using sulfide or hydrosulfide salts directly. The reaction proceeds in two distinct,

high-yielding steps: formation of an S-alkylisothiouronium salt, followed by basic hydrolysis.

Step 1 (Salt Formation): 4-(Chloromethyl)pyridine hydrochloride is reacted with thiourea. The

sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic methylene

carbon of the 4-pyridylmethyl group. This displaces the chloride leaving group to form a

stable, crystalline S-(pyridin-4-ylmethyl)isothiouronium chloride intermediate. The use of a

polar solvent like ethanol or isopropanol facilitates the reaction between the ionic and polar

reactants.
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Step 2 (Hydrolysis): The isothiouronium salt is subsequently hydrolyzed under basic

conditions (e.g., using sodium hydroxide or potassium hydroxide). The hydroxide ion attacks

the central carbon of the isothiouronium group, leading to a cascade of bond rearrangements

that ultimately liberate the desired thiol and form urea as a byproduct. This step is typically

performed in an aqueous or mixed aqueous-alcoholic medium and is often driven to

completion by heating.
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Step 1: Isothiouronium Salt Formation

Step 2: Basic Hydrolysis
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Caption: Workflow for the two-step synthesis of Pyridin-4-YL-methanethiol via a thiourea

intermediate.

Salt Formation:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-

(chloromethyl)pyridine hydrochloride (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 mL per

gram of starting material).

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to

precipitate the S-(pyridin-4-ylmethyl)isothiouronium chloride.

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under

vacuum.

Hydrolysis:

In a separate flask, prepare a solution of sodium hydroxide (3.0 eq) in deionized water.

Add the dried isothiouronium salt from the previous step to the aqueous NaOH solution.

Heat the mixture to reflux for 1-2 hours. The solution may become heterogeneous as the

thiol product forms.

Cool the mixture to room temperature in an ice bath.

Carefully neutralize the reaction mixture by dropwise addition of a mineral acid (e.g., 6M

HCl) to pH 7-8. Caution: Perform this in a well-ventilated fume hood as H₂S gas may be

evolved if the solution becomes too acidic.

Extract the aqueous layer three times with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure to yield the crude Pyridin-4-yl-
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methanethiol.

Protocol 2: Direct Thiolation with Sodium Hydrosulfide
A more direct, one-step approach involves the reaction of 4-pyridylmethyl halide with a

hydrosulfide salt, such as sodium hydrosulfide (NaSH).

This reaction relies on the potent nucleophilicity of the hydrosulfide anion (SH⁻) to directly

displace the halide from 4-(chloromethyl)pyridine. While this method is faster, it carries a higher

risk of forming the di(pyridin-4-ylmethyl)sulfide byproduct. This occurs because the newly

formed thiol product is itself nucleophilic and can react with a second molecule of the starting

halide. To mitigate this, an excess of the hydrosulfide reagent is typically used, and the reaction

is run at low temperatures to favor the desired monosubstitution.

4-(Chloromethyl)pyridine HCl

Solvent (e.g., DMF or Ethanol)

Sodium Hydrosulfide (NaSH)
(Excess)

Low Temperature
(e.g., 0 °C to RT)

S
N

2 Reaction

Aqueous Workup & Extraction

Pyridin-4-YL-methanethiol
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Click to download full resolution via product page

Caption: Direct synthesis of Pyridin-4-YL-methanethiol using sodium hydrosulfide.

To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of sodium

hydrosulfide hydrate (NaSH·xH₂O, 1.5-2.0 eq) in degassed ethanol.

Cool the flask to 0 °C using an ice bath.

Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount

of ethanol dropwise over 30 minutes, ensuring the temperature does not rise significantly.

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 2-3 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl)

solution.

Remove the ethanol under reduced pressure.

Extract the remaining aqueous residue three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization
The crude Pyridin-4-yl-methanethiol obtained from either protocol typically requires

purification.

Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure is an

effective method, given the compound's boiling point of 109-111 °C at 8 Torr.[1][5]

Silica Gel Chromatography: For smaller scales or to remove persistent impurities, column

chromatography is suitable.[6] A typical eluent system would be a gradient of ethyl acetate in

hexanes.
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Confirmation of the final product's identity and purity should be performed using standard

analytical techniques:

¹H NMR: Will show characteristic peaks for the pyridine ring protons and a singlet for the

methylene (-CH₂-) protons adjacent to the sulfur.

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated

mass of 125.19 m/z.[4][6]

Infrared (IR) Spectroscopy: Will display a characteristic S-H stretching band, although this

can sometimes be weak.

Safety and Handling
Pyridin-4-yl-methanethiol presents several hazards that require careful management in a

laboratory setting.[4]

Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[4]

Irritation: It is known to cause serious skin and eye irritation.[4]

Odor: Like most thiols, it has a strong, pungent, and unpleasant odor.

Mandatory Precautions:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,

and nitrile gloves.

Avoid heating in open systems.

Have appropriate quench and spill-cleanup materials readily available.
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PYRIDIN-4-YL-METHANETHIOL CAS#: 1822-53-3.
Synthesis of methyl-4-pyridylthioacet

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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